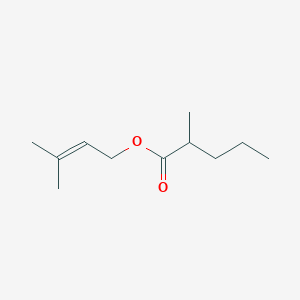

3-Methylbut-2-en-1-yl 2-methylpentanoate

Description

Structure

3D Structure

Properties

CAS No. |

94288-01-4 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

3-methylbut-2-enyl 2-methylpentanoate |

InChI |

InChI=1S/C11H20O2/c1-5-6-10(4)11(12)13-8-7-9(2)3/h7,10H,5-6,8H2,1-4H3 |

InChI Key |

RUIICDKHOPKMOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)OCC=C(C)C |

Origin of Product |

United States |

Natural Occurrence and Biological Context of 3 Methylbut 2 En 1 Yl 2 Methylpentanoate

Role in Insect Chemical Communication (Non-human focus)

Semiochemical Functionality in Specific Insect Species

There is no available data to suggest that 3-Methylbut-2-en-1-yl 2-methylpentanoate (B1260403) functions as a semiochemical in any specific insect species.

Association with Pheromone Blends

No research has been found that identifies 3-Methylbut-2-en-1-yl 2-methylpentanoate as a component of any known insect pheromone blends.

Ecological Significance within Biotic Interactions

Plant-Insect Interactions

There is no information available detailing the role of this compound in mediating interactions between plants and insects.

Biosynthesis and Metabolic Pathways of 3 Methylbut 2 En 1 Yl 2 Methylpentanoate

Precursor Identification and Elucidaion

The molecular structure of 3-methylbut-2-en-1-yl 2-methylpentanoate (B1260403) is composed of two distinct moieties: an alcohol part, 3-methylbut-2-en-1-ol, and a carboxylic acid part, 2-methylpentanoic acid. The biosynthesis of each of these precursors follows separate and well-characterized metabolic routes.

3-Methylbut-2-en-1-ol, also known as prenol, is a member of the vast family of isoprenoids. The fundamental building blocks for all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants synthesize these five-carbon units through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. nih.gov

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. A series of phosphorylations and a decarboxylation event then lead to the formation of IPP. The MEP pathway, on the other hand, starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate and, through a series of intermediates, produces both IPP and DMAPP. nih.gov

IPP can be converted to DMAPP by the enzyme isopentenyl diphosphate isomerase. The final step in the formation of 3-methylbut-2-en-1-ol is the dephosphorylation of DMAPP. This reaction is catalyzed by various phosphatases, which remove the diphosphate group to yield the free alcohol. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of 3-Methylbut-2-en-1-ol Precursors

| Enzyme Name | Abbreviation | Role in Pathway |

|---|---|---|

| HMG-CoA reductase | HMGR | Key regulatory enzyme in the MVA pathway |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | First committed enzyme of the MEP pathway |

| Isopentenyl diphosphate isomerase | IDI | Interconversion of IPP and DMAPP |

2-Methylpentanoic acid is a branched-chain fatty acid. Its biosynthesis is intricately linked to the catabolism of branched-chain amino acids, specifically isoleucine. nih.gov In plants and microorganisms, the breakdown of isoleucine serves as a source for various metabolic intermediates, including the acyl-CoA precursor required for the formation of 2-methylpentanoic acid.

The catabolic pathway of isoleucine begins with a transamination reaction, catalyzed by a branched-chain aminotransferase, to form α-keto-β-methylvalerate. This α-keto acid then undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex to yield 2-methylbutyryl-CoA. nih.gov This activated acyl-CoA can then be further metabolized. While the direct conversion of 2-methylbutyryl-CoA to 2-methylpentanoic acid is not explicitly detailed in the context of this specific ester's biosynthesis, it is the most plausible precursor. It is hypothesized that 2-methylbutyryl-CoA can be elongated by one acetyl-CoA unit, followed by thioesterase activity to release the free 2-methylpentanoic acid, or more directly, it can serve as the acyl donor in the esterification reaction.

Table 2: Key Steps in the Biosynthesis of the 2-Methylpentanoic Acid Moiety from Isoleucine

| Step | Precursor | Product | Key Enzyme/Complex |

|---|---|---|---|

| 1 | Isoleucine | α-keto-β-methylvalerate | Branched-chain aminotransferase |

| 2 | α-keto-β-methylvalerate | 2-Methylbutyryl-CoA | Branched-chain α-keto acid dehydrogenase complex |

| 3 | 2-Methylbutyryl-CoA | 2-Methylpentanoyl-CoA (hypothesized) | Acyl-CoA elongation enzymes |

Enzymatic Mechanisms and Catalysis

The final step in the biosynthesis of 3-methylbut-2-en-1-yl 2-methylpentanoate is the esterification of 3-methylbut-2-en-1-ol with an activated form of 2-methylpentanoic acid, typically 2-methylpentanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

Alcohol acyltransferases are a diverse family of enzymes that play a central role in the formation of volatile esters in fruits and flowers. frontiersin.orgnih.gov These enzymes generally utilize a wide range of alcohol and acyl-CoA substrates, and their substrate specificity often determines the profile of esters produced by a particular plant species or cultivar. nih.govresearchgate.net

While a specific AAT that synthesizes this compound has not been definitively characterized, studies on various fruit AATs have shown their capacity to utilize both terpene-derived alcohols and branched-chain acyl-CoAs. nih.gov For instance, AATs from strawberry and other fruits have demonstrated activity with a variety of alcohols and acyl-CoAs, with the catalytic efficiency often depending on the chain length and branching of the substrates. nih.gov It is highly probable that an AAT with a substrate preference for C5 prenyl alcohols and C6 branched-chain acyl-CoAs is responsible for the formation of the target ester. The catalytic mechanism of AATs generally involves a ternary complex with the alcohol and acyl-CoA substrates, leading to the formation of the ester and the release of coenzyme A. nih.gov

The production of volatile esters, including this compound, is often tightly regulated and developmentally controlled, particularly during fruit ripening. The expression of genes encoding AATs is frequently upregulated during the ripening process, coinciding with the increased production of esters that contribute to the fruit's aroma. nih.gov

The regulation of AAT gene expression is complex and can be influenced by various factors, including developmental cues and plant hormones such as ethylene (B1197577) and abscisic acid. For example, in many climacteric fruits, the rise in ethylene production during ripening is directly linked to an increase in AAT gene transcripts and subsequent enzyme activity. nih.gov This hormonal regulation ensures that the production of aroma compounds is coordinated with other ripening-associated changes, such as softening and color development. The specific transcription factors and signaling pathways that control the expression of the AAT responsible for this compound synthesis remain an area for future research.

Isotopic Labeling Studies in Pathway Delineation

Isotopic labeling is a powerful technique for elucidating metabolic pathways by tracing the fate of labeled precursors into final products. nih.gov By feeding plants or plant tissues with substrates enriched in stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into downstream metabolites, thereby confirming precursor-product relationships and delineating biosynthetic routes. frontiersin.orgnih.gov

Table 3: All Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methylbut-2-en-1-ol (Prenol) |

| 2-Methylpentanoic acid |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Acetyl-CoA |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Mevalonic acid |

| Pyruvate |

| Glyceraldehyde-3-phosphate |

| Isoleucine |

| α-keto-β-methylvalerate |

| 2-Methylbutyryl-CoA |

| 2-Methylpentanoyl-CoA |

| Coenzyme A |

| Ethylene |

Metabolic Flux Analysis in Producing Organisms

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a biological system. While direct MFA studies on this compound are not available due to its status as a specialized, or secondary, metabolite, we can infer the metabolic dynamics by examining the flux through the biosynthetic pathways of its precursors: the terpenoid pathway for 3-methylbut-2-en-1-ol and the branched-chain fatty acid synthesis pathway for 2-methylpentanoic acid.

The alcohol moiety, 3-methylbut-2-en-1-ol, is a hemiterpene alcohol derived from the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, typically found in the cytosol of eukaryotes, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in most bacteria. nih.gov

Metabolic flux analysis of the MEP pathway has shown that it is a significant carbon sink in plants, particularly in isoprene-emitting species. nih.gov Studies in poplar leaves, for example, have demonstrated that the carbon flux through the MEP pathway is tightly regulated, with feedback inhibition of the first enzyme, DXS, by DMADP playing a crucial role. nih.gov In engineered microorganisms, such as Escherichia coli, 13C-MFA has been employed to investigate and optimize the production of mevalonate, a key intermediate in the MVA pathway. These studies have revealed that the production of MVA is closely linked to central carbon metabolism, particularly concerning the supply of acetyl-CoA and the cofactor NADPH. researchgate.netnih.gov The flux through the oxidative pentose (B10789219) phosphate pathway is a key source of NADPH for isoprenoid synthesis. nih.gov

The acyl moiety, 2-methylpentanoic acid, is a branched-chain fatty acid (BCFA). The biosynthesis of BCFAs is initiated from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.gov The catabolism of these amino acids provides the branched-chain α-keto acids that are subsequently converted to branched-chain acyl-CoA primers for fatty acid synthesis. nih.gov Metabolic flux analysis in adipose tissues has revealed that these tissues are significant sites of de novo BCFA synthesis. nih.gov Brown fat, in particular, exhibits high rates of BCAA catabolism and subsequent BCFA synthesis. nih.gov These studies also highlight the role of hypoxia in regulating BCAA catabolism and, consequently, the flux towards BCFA synthesis, with conditions of obesity leading to decreased BCFA levels. nih.gov

Table 1: Key Enzymes and Pathways in the Biosynthesis of this compound Precursors

| Precursor | Biosynthetic Pathway | Key Enzymes | Organismal Context |

| 3-Methylbut-2-en-1-ol | Mevalonate (MVA) Pathway | HMG-CoA reductase | Eukaryotic cytosol, Archaea |

| Methylerythritol 4-phosphate (MEP) Pathway | DXS, DXR | Plant plastids, most Bacteria | |

| 2-Methylpentanoic Acid | Branched-Chain Fatty Acid Synthesis | Branched-chain amino acid transferases (BCATs) | Bacteria, Ruminants, Adipose tissues |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | |||

| Fatty Acid Synthase (FASN) |

Comparative Biosynthetic Studies across Organisms

A comparative analysis of the biosynthetic pathways leading to this compound across different organisms reveals both conserved and divergent evolutionary strategies. This is best understood by again examining the pathways for its precursors.

The biosynthesis of terpenoids is a deeply conserved process, with the MVA and MEP pathways being widely distributed across the domains of life. Comparative genomics has revealed that the core enzymes of these pathways are largely conserved. pnas.orgnau.edu However, the organization and regulation of the genes involved can vary significantly. In plants, the genes for terpene biosynthetic pathways are sometimes organized into metabolic gene clusters, which may facilitate the co-inheritance and co-regulation of genes involved in a specific metabolic outcome. pnas.org Comparative studies of terpene synthase (TPS) genes, the enzymes responsible for the vast diversity of terpene structures, show lineage-specific expansions of different TPS subfamilies in different plant species, reflecting the diverse ecological pressures and evolutionary histories. researchgate.net For instance, a comparative analysis of Arabidopsis thaliana and Medicago truncatula revealed different patterns of TPS gene duplication and expression, correlating with the different types of trichomes and the terpenoid profiles of these plants. researchgate.net

The biosynthesis of branched-chain fatty acids also shows interesting variations across different organisms. In many bacteria, BCFAs are major components of the cell membrane and their synthesis is a vital process. mdpi.com Comparative genomics of proteobacteria has identified different transcriptional regulators and DNA motifs that control the utilization of branched-chain amino acids and fatty acids, indicating a remarkable variability in the regulatory systems even within a single phylum. nih.govnih.gov In ruminant animals, the gut microbiota plays a crucial role in the synthesis of BCFAs from dietary BCAAs. mdpi.com In mammals, while some BCFAs are obtained from the diet, de novo synthesis, particularly in adipose tissue, is also a significant source. nih.gov The comparative analysis of BCFA profiles in different dairy products, for example, reflects not only the species of origin (e.g., cow, goat, sheep) but also their diet and gut microbiome composition. mdpi.com

The final esterification step to produce this compound would likely be carried out by enzymes with broad substrate specificity. Lipases, for example, are well-known for their ability to catalyze esterification reactions and are found across all domains of life. The specific lipase (B570770) or acyltransferase responsible for this reaction in any given organism would likely be a product of its particular evolutionary history and metabolic context. Comparative studies of these enzyme families would be necessary to identify candidate genes in different organisms capable of producing this specific ester.

Table 2: Comparison of Precursor Biosynthetic Pathways Across Different Organisms

| Pathway | Organism Group | Key Features and Variations |

| Terpenoid Biosynthesis | Plants | Presence of both MVA and MEP pathways, often in different cellular compartments. mdpi.com Terpene synthase gene families show significant diversification. researchgate.net |

| Bacteria | Primarily utilize the MEP pathway. | |

| Fungi & Animals | Primarily utilize the MVA pathway. | |

| Branched-Chain Fatty Acid Biosynthesis | Bacteria | BCFAs are often major membrane components. mdpi.com Diverse regulatory networks for BCAA and fatty acid metabolism. nih.govnih.gov |

| Ruminants | Significant contribution from gut microbiota. mdpi.com | |

| Other Mammals | De novo synthesis in tissues like adipose, in addition to dietary sources. nih.gov |

Chemical Synthesis Methodologies for 3 Methylbut 2 En 1 Yl 2 Methylpentanoate

Established Laboratory Synthesis Routes

Conventional synthesis relies on well-established esterification principles, primarily focusing on the direct reaction between the corresponding alcohol and carboxylic acid precursors.

Esterification Reactions and Optimizations

The most common laboratory method for producing 3-methylbut-2-en-1-yl 2-methylpentanoate (B1260403) is the Fischer-Speier esterification. This equilibrium-controlled reaction involves the acid-catalyzed condensation of 3-methylbut-2-en-1-ol (prenol) and 2-methylpentanoic acid. organic-chemistry.orgmasterorganicchemistry.comathabascau.ca

The general reaction is as follows: (CH₃)₂C=CHCH₂OH + CH₃(CH₂)₂CH(CH₃)COOH ⇌ (CH₃)₂C=CHCH₂OC(=O)CH(CH₃)(CH₂)₂CH₃ + H₂O

To achieve high yields, the equilibrium must be shifted toward the product side. organic-chemistry.org This is typically accomplished by two main strategies:

Use of Excess Reactant: The reaction is often carried out using a large excess of one of the reactants, typically the alcohol (3-methylbut-2-en-1-ol), which can also serve as the solvent. masterorganicchemistry.commasterorganicchemistry.com

Removal of Water: The water produced during the reaction is continuously removed. This can be done using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent like molecular sieves to the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). organic-chemistry.orgmasterorganicchemistry.com The choice of catalyst and reaction conditions (temperature, time) are critical for optimizing the yield and minimizing side reactions.

Table 1: Typical Reaction Parameters for Fischer Esterification

| Parameter | Typical Condition/Value | Purpose |

| Catalyst | H₂SO₄, p-TsOH | To protonate the carbonyl oxygen, increasing electrophilicity. organic-chemistry.orgmasterorganicchemistry.com |

| Reactant Ratio | Excess alcohol (e.g., 10-fold) | To shift equilibrium towards the ester product (Le Châtelier's Principle). masterorganicchemistry.com |

| Temperature | Reflux | To increase reaction rate. |

| Water Removal | Dean-Stark trap / Molecular Sieves | To shift equilibrium towards the ester product. organic-chemistry.org |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium or completion. |

Optimization studies for similar flavor esters have shown that adjusting these parameters can significantly increase conversion rates, often from moderate yields to over 90%. rsc.orgrsc.org

Precursor Synthesis and Purification

The availability and purity of the precursors, 3-methylbut-2-en-1-ol and 2-methylpentanoic acid, are crucial for the successful synthesis of the final ester.

3-Methylbut-2-en-1-ol (Prenol): This alcohol can be synthesized from isoprene (B109036) (2-methyl-1,3-butadiene). One method involves the slow addition of isoprene to a carboxylic acid, such as dichloroacetic acid, to form a prenyl ester, which is then hydrolyzed with a base to yield prenol. google.com The use of an organic base catalyst can improve the yield of the initial ester formation. google.com Another approach is the isomerization of 3-methyl-3-buten-1-al in the presence of an acid or base. google.com Purification is typically achieved through fractional distillation.

2-Methylpentanoic Acid: This carboxylic acid can be prepared from suitable alkyl halides. One route involves the reaction of 1-bromobutane (B133212) with sodium cyanide to form a nitrile, which is then hydrolyzed with an acid (like HCl) to produce the desired carboxylic acid. askfilo.com An alternative is the malonic ester synthesis, where an appropriate alkyl halide is used to alkylate diethyl malonate, followed by hydrolysis and decarboxylation. brainly.com Purification of the final product is generally performed by distillation.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods, particularly those using lipases, have gained significant attention as they offer a greener and more selective alternative to traditional chemical synthesis. researchgate.net

Lipase-Catalyzed Esterification

Enzymes, especially lipases, are effective biocatalysts for esterification reactions, often providing high yields under mild conditions. rsc.org These reactions can be conducted in organic solvents or, more preferably, in solvent-free systems to enhance the green credentials of the process. rsc.org

The enzymatic reaction is analogous to the chemical one: 3-Methylbut-2-en-1-ol + 2-Methylpentanoic Acid ---(Lipase)--> 3-Methylbut-2-en-1-yl 2-methylpentanoate + H₂O

Key variables influencing the efficiency of lipase-catalyzed esterification include the choice of enzyme, temperature, substrate molar ratio, and water content. ijsr.net Lipase (B570770) B from Candida antarctica (often immobilized and sold as Novozym 435) is a widely used and highly effective biocatalyst for the synthesis of various flavor esters. ijsr.net The removal of water is also crucial in enzymatic synthesis to prevent the reverse reaction (hydrolysis) and drive the reaction towards ester formation. rsc.orgnih.gov

Enzyme Immobilization and Reactor Design

For industrial applications, the use of free enzymes is often economically unviable. Enzyme immobilization enhances stability and allows for easy separation from the reaction mixture and subsequent reuse, making the process more cost-effective and sustainable. researchgate.net Lipases can be immobilized on various supports, such as polymers or sol-gel matrices, or used as whole-cell biocatalysts. rsc.orgnih.gov

The design of the reactor is also a critical factor. Common reactor configurations for enzymatic ester synthesis include:

Stirred-Tank Reactors (STRs): Used for batch processes where the immobilized enzyme is suspended in the reaction mixture.

Packed-Bed Reactors (PBRs): Suitable for continuous processes where the substrates are passed through a column packed with the immobilized enzyme. nih.gov This design often leads to higher productivity and simplifies product isolation.

Table 2: Comparison of Synthesis Routes

| Feature | Established Laboratory Synthesis (Fischer) | Chemoenzymatic Synthesis (Lipase) |

| Catalyst | Strong acids (H₂SO₄, TsOH) | Lipases (e.g., Candida antarctica Lipase B) |

| Conditions | High temperature, often harsh | Mild temperature (typically 30-60°C) |

| Selectivity | Lower, risk of side reactions | High selectivity, fewer byproducts |

| Sustainability | Higher energy consumption, catalyst disposal issues | Lower energy consumption, reusable catalyst. researchgate.net |

| Product Label | "Synthetic" | Can be labeled "Natural" if precursors are from natural sources. rsc.org |

Green Chemistry Principles in Synthesis Design

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact.

Key green chemistry considerations include:

Catalysis: Utilizing biocatalysts (lipases) instead of corrosive and hazardous strong acids is a significant improvement. Enzymes are biodegradable and operate under mild conditions, reducing energy demand. researchgate.net

Solvent-Free Systems: Conducting the reaction without a solvent (using one of the liquid substrates in excess) minimizes waste and avoids the environmental and safety issues associated with volatile organic solvents. rsc.org

Atom Economy: Esterification reactions are inherently atom-efficient, with water being the only byproduct. Optimizing the reaction to achieve high conversion rates maximizes the incorporation of atoms from reactants into the final product.

Renewable Feedstocks: The precursors, 3-methylbut-2-en-1-ol and 2-methylpentanoic acid, can potentially be derived from biological sources, further enhancing the sustainability of the process.

Energy Efficiency: The mild temperature and pressure conditions of enzymatic synthesis result in significantly lower energy consumption compared to traditional chemical methods. rsc.org

By employing strategies like lipase-catalyzed reactions in solvent-free systems with continuous water removal, the synthesis of this flavor ester can be made highly efficient and environmentally benign, aligning with modern standards for sustainable chemical manufacturing. rsc.org

Solvent-Free Reactions

The elimination of volatile organic solvents is a primary goal in green chemistry, as they are often toxic, environmentally harmful, and contribute significantly to chemical waste. For the synthesis of esters like this compound, solvent-free reaction conditions offer a sustainable alternative to traditional methods.

Research into the enzymatic synthesis of similar esters, such as terpenic esters derived from geraniol (B1671447) and citronellol, has shown that higher yields can often be obtained in the absence of organic solvents. nih.gov This is particularly relevant for lipase-catalyzed reactions where the removal of a solvent can shift the reaction equilibrium towards the product by preventing the hydrolysis of the newly formed ester. scielo.br The direct esterification of 2-methylpentanoic acid with prenyl alcohol can be performed by heating the neat mixture of reactants in the presence of a suitable catalyst.

Another approach to solvent-free synthesis is mechanochemistry, where mechanical force (e.g., grinding in a ball mill) is used to initiate chemical reactions. This technique has been successfully applied to various organic reactions, including the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated amides under solvent-free conditions, demonstrating the potential for C-C and C-O bond formation without a liquid medium. researchgate.net While direct application to this compound synthesis requires specific investigation, the principle offers a promising avenue for environmentally benign production.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Esterification

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Environmental Impact | Higher (solvent waste, potential toxicity) | Lower (minimal waste) |

| Process Safety | Risks associated with flammable/toxic solvents | Generally safer |

| Reaction Rate | Can be faster due to improved substrate solubility | Can be slower, but may be enhanced by temperature or mechanochemistry |

| Product Isolation | Requires solvent removal and purification steps | Simplified purification, often just catalyst removal |

| Equilibrium | Solvent can participate in side reactions | Favors product formation in condensation reactions by removing water |

Catalyst Selection for Sustainability

The choice of catalyst is critical for developing sustainable synthetic processes. Green catalysts are characterized by high efficiency, reusability, low toxicity, and the ability to function under mild conditions.

Heterogeneous Solid Catalysts Solid acid catalysts provide a reusable and often less corrosive alternative to traditional liquid acid catalysts like sulfuric acid. chemguide.co.uk Examples of green solid catalysts applicable to esterification include:

Ion-exchange resins: Resins like Dowex H+ are effective, reusable, and facilitate simple product isolation. nih.gov

Supported metal oxides: Nanoparticles of iron oxide supported on mesoporous materials have been used for the esterification of various carboxylic acids and can be recovered and reused multiple times without significant loss of activity. researchgate.net

Functionalized silicas: Materials like phosphotungstic acid-functionalized hydrophobic MCM-41 have shown excellent performance in esterification, even in the presence of water. mdpi.com

Metal-Free Catalysts To avoid potential contamination of the product with residual metals, which can be a concern in the food and fragrance industries, metal-free catalysts have been developed. Tetramethylammonium methyl carbonate (TMC) is an example of a metal-free catalyst that has proven versatile for transesterification reactions, offering a green alternative to polluting metal salts. eurekalert.org

Table 2: Overview of Sustainable Catalysts for Ester Synthesis

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Biocatalysts | Immobilized Lipases (e.g., Novozym 435) | High selectivity, mild conditions, biodegradable, reusable. nih.govresearchgate.net |

| Heterogeneous Acids | Dowex H+ resin, Supported Iron Oxide | Reusable, easy separation, reduced corrosion. nih.govresearchgate.net |

| Metal-Free Catalysts | Tetramethylammonium methyl carbonate (TMC) | Avoids metal contamination, recyclable, green. eurekalert.org |

| Bimetallic Clusters | Rhodium-Ruthenium (RhRu) Oxide Clusters | High efficiency, uses oxygen as a benign oxidant. labmanager.com |

Asymmetric Synthesis and Chiral Resolution

The structure of this compound contains a chiral center at the second carbon of the 2-methylpentanoate moiety. This means the compound exists as two distinct stereoisomers (enantiomers): (R)-3-methylbut-2-en-1-yl 2-methylpentanoate and (S)-3-methylbut-2-en-1-yl 2-methylpentanoate. As enantiomers can have different biological properties and sensory profiles (odor and taste), the ability to synthesize a single, pure enantiomer is highly valuable.

Asymmetric synthesis of this ester can be achieved through enzymatic kinetic resolution. Lipases exhibit high enantioselectivity, meaning they can preferentially react with one enantiomer in a racemic mixture (a 50:50 mix of R and S isomers). scielo.br When a racemic mixture of 2-methylpentanoic acid is reacted with prenyl alcohol in the presence of a selective lipase, the enzyme will catalyze the esterification of one enantiomer at a much faster rate than the other.

This process allows for the separation of the mixture into an enantiomerically enriched ester and the unreacted, enantiomerically enriched carboxylic acid. This method is a cornerstone of producing enantiopure pharmaceuticals and fine chemicals and is directly applicable to the synthesis of specific stereoisomers of the target ester. scielo.br

Scalability Considerations for Research and Industrial Application

Translating a synthetic method from a laboratory setting to industrial-scale production requires careful consideration of several factors to ensure economic viability, efficiency, and safety.

Catalyst Cost and Reusability: For industrial applications, the catalyst must be cost-effective. The ability to easily recover and reuse the catalyst is paramount. Immobilized enzymes and heterogeneous solid catalysts are ideal in this regard, as they can be used in packed-bed reactors for continuous operation and reused for numerous batches, significantly lowering their contribution to the final product cost. nih.govresearchgate.net

Reaction Technology (Batch vs. Continuous Flow): While traditional synthesis is often performed in batch reactors, continuous flow chemistry is emerging as a superior technology for large-scale production. Flow reactors can offer better heat and mass transfer, improved safety, and higher throughput. Lipase-catalyzed reactions have been successfully implemented in continuous flow systems, dramatically reducing reaction times from hours to minutes while maintaining high conversion rates. mdpi.com

Downstream Processing: The purification of the final product can be a major cost driver. The ideal synthetic route minimizes the formation of by-products and simplifies the isolation of the desired ester. Solvent-free reactions and the use of solid, easily filterable catalysts simplify downstream processing by eliminating the need for solvent stripping and complex purification steps like column chromatography. scielo.brresearchgate.net

Atom Economy: The principle of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is a key metric for sustainable synthesis. Direct esterification of 2-methylpentanoic acid and prenyl alcohol has a high atom economy, with water being the only by-product. chemguide.co.uk This contrasts with other methods that may use activating agents or protecting groups, which generate more waste.

Table 3: Key Scalability Factors for Ester Synthesis

| Factor | Consideration for Industrial Application |

|---|---|

| Catalyst | Use of immobilized/heterogeneous catalysts for easy recovery and reuse. researchgate.net |

| Reactor Type | Transition from batch to continuous flow reactors for improved efficiency and safety. mdpi.com |

| Purification | Methods that simplify downstream processing (e.g., filtration instead of extraction). |

| Atom Economy | Preference for direct synthesis routes with minimal by-products. chemguide.co.uk |

| Raw Materials | Sourcing of renewable and cost-effective starting materials. |

Biological Activities and Ecological Roles of 3 Methylbut 2 En 1 Yl 2 Methylpentanoate

Semiochemical Activity and Receptor Interactions (Non-human focus)

Olfactory Receptor Neuron Activation in Arthropods

No data is available on the activation of specific olfactory receptor neurons in any arthropod species by 3-Methylbut-2-en-1-yl 2-methylpentanoate (B1260403).

Behavioral Responses in Target Organisms

No studies documenting behavioral responses (e.g., attraction, repellency, aggregation) in any target organism to this compound were found.

Role in Interspecific Chemical Communication

Attraction or Repellence in Insect-Plant Systems

There is no available research identifying 3-Methylbut-2-en-1-yl 2-methylpentanoate as a floral volatile or a herbivore-induced plant volatile, nor any information on its potential role as an attractant or repellent in insect-plant interactions.

Influence on Herbivore Foraging Behavior

No information exists on the influence of this specific compound on the foraging or oviposition behavior of herbivores.

Intraspecific Communication in Insects

There is no evidence in the retrieved literature to suggest that this compound functions as a pheromone (e.g., sex, aggregation, trail, or alarm pheromone) in any insect species.

Aggregation Pheromone Components

There is currently no scientific literature available that identifies or suggests that this compound functions as a component of an aggregation pheromone in any species. Research on the chemical ecology of insect aggregation has not documented this specific ester in the pheromonal blends of the organisms studied to date.

Mate Attraction Signals

Similarly, no studies have been found that implicate this compound as a mate attraction signal. Investigations into the sex pheromones of insects and other organisms have not identified this compound as a key signaling molecule involved in attracting mates.

Phytotoxic or Allelopathic Effects (Non-human context)

There is no available research on the potential phytotoxic or allelopathic effects of this compound. Studies focusing on plant-plant chemical interactions and the identification of allelochemicals have not reported any activity for this specific compound.

Antimicrobial or Antifungal Properties (Non-human context)

No data exists in the current scientific literature to support any antimicrobial or antifungal properties of this compound in non-human contexts. Screenings of chemical compounds for such activities have not included or reported any findings for this particular ester.

Advanced Analytical Methodologies for 3 Methylbut 2 En 1 Yl 2 Methylpentanoate Research

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is fundamental in isolating "3-Methylbut-2-en-1-yl 2-methylpentanoate" from intricate mixtures of volatile and semi-volatile compounds. This separation is a critical prerequisite for accurate quantification and unambiguous identification.

Comprehensive Gas Chromatography (GCxGC) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.net This technique is particularly advantageous for the analysis of complex volatile samples where "this compound" may be a minor constituent. nih.gov In GCxGC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, creating a two-dimensional separation space. researchgate.net

This enhanced resolution allows for the separation of the target ester from co-eluting compounds, which is often a challenge in the analysis of natural extracts or food products. researchgate.netnih.gov The structured nature of GCxGC chromatograms, where compounds of similar chemical properties elute in specific regions, can aid in the tentative identification of "this compound" based on its expected elution pattern as an ester. researchgate.net When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides high-quality mass spectra for confident identification.

A hypothetical GCxGC-TOFMS analysis of a fruit extract containing "this compound" could yield the following results:

| Parameter | First Dimension (Non-polar column) | Second Dimension (Polar column) |

| Retention Time | 15.2 min | 1.8 s |

| Compound Class Elution Region | Esters | Mid-polarity |

This interactive table illustrates the typical data obtained from a GCxGC analysis, showcasing the separation in two dimensions.

Enantioselective Gas Chromatography

The "this compound" molecule possesses a chiral center at the second carbon of the 2-methylpentanoate (B1260403) moiety. Consequently, it can exist as two enantiomers, (R)- and (S)-3-methylbut-2-en-1-yl 2-methylpentanoate. Enantioselective gas chromatography is a powerful technique to separate these stereoisomers. This is of significant interest as enantiomers of a chiral compound can exhibit different sensory properties.

The separation is typically achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. chromatographyonline.comoup.com These CSPs form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. For the analysis of "this compound," a column such as one coated with a permethylated β-cyclodextrin could be employed. gcms.cz

The successful separation of the enantiomers allows for the determination of the enantiomeric ratio in a sample, which can be crucial in authenticity studies of natural products or in understanding biosynthetic pathways. oup.com

| Enantiomer | Retention Time (min) on a Chiral Column |

| (R)-3-Methylbut-2-en-1-yl 2-methylpentanoate | 21.5 |

| (S)-3-Methylbut-2-en-1-yl 2-methylpentanoate | 21.9 |

This interactive table provides hypothetical retention times for the two enantiomers, demonstrating their separation by enantioselective GC.

Microextraction Techniques for Trace Analysis

In many matrices, "this compound" is present at trace levels. Microextraction techniques are employed to isolate and concentrate the analyte prior to chromatographic analysis, thereby enhancing detection sensitivity. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for the analysis of volatile and semi-volatile compounds. gcms.cz

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile compounds, including the target ester, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is critical for efficient extraction. For a moderately polar ester like "this compound," a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable. gcms.cz This technique is advantageous due to its simplicity, speed, and minimal sample preparation requirements.

Advanced Spectroscopic Characterization

Following chromatographic separation, advanced spectroscopic techniques are essential for the definitive structural confirmation of "this compound."

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Structural Confirmation

While one-dimensional NMR (¹H and ¹³C) provides initial structural information, two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of all protons and carbons and for confirming the connectivity within the "this compound" molecule.

Key 2D NMR experiments for this purpose include:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H spin-spin couplings, revealing adjacent protons. This would confirm the proton connectivities within the 3-methylbut-2-en-1-yl and 2-methylpentanoate moieties.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbons bearing protons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the 3-methylbut-2-en-1-yl and 2-methylpentanoate fragments through the ester linkage, by observing a correlation between the protons on C1' of the alcohol moiety and the carbonyl carbon (C1) of the acid moiety.

A summary of expected HMBC correlations for "this compound":

| Proton(s) | Correlated Carbon(s) |

| H-1' | C-1, C-2', C-3', C-4', C-5' |

| H-2 | C-1, C-3, C-4, C-6 |

| H-6 | C-1, C-2, C-3 |

This interactive table highlights key long-range correlations that would be observed in an HMBC spectrum to confirm the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 ppm. algimed.commeasurlabs.com This allows for the determination of the elemental composition of "this compound" (C₁₁H₂₀O₂), which has a theoretical exact mass that can be precisely calculated. This high mass accuracy is a powerful tool for confirming the identity of the compound. algimed.com

Furthermore, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is instrumental in elucidating the fragmentation pathways of the molecule. The fragmentation of prenyl esters, such as "this compound," upon electron ionization often involves characteristic losses. The base peak is frequently observed at m/z 69, corresponding to the [C₅H₉]⁺ cation from the cleavage of the ester bond and loss of the 2-methylpentanoate moiety. Another significant fragment arises from the acylium ion [CH₃CH₂CH₂CH(CH₃)CO]⁺.

Key fragmentation pathways for "this compound" in HRMS:

| m/z (Observed) | Formula | Fragment Identity |

| 184.1463 | C₁₁H₂₀O₂ | Molecular Ion [M]⁺ |

| 115.0861 | C₆H₁₁O₂ | [M - C₅H₉]⁺ |

| 69.0704 | C₅H₉ | [C₅H₉]⁺ |

This interactive table presents the expected accurate masses of the molecular ion and key fragments, which can be used to confirm the structure and understand its fragmentation behavior.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of this compound. These methods probe the vibrational motions of molecules, providing a characteristic spectrum that acts as a molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying the key functional groups within the ester. The most prominent feature in the IR spectrum of an ester is the sharp and intense carbonyl (C=O) stretching absorption. libretexts.org For an α,β-unsaturated ester like this compound, this peak is expected to appear in the range of 1730-1715 cm⁻¹. orgchemboulder.com The conjugation of the double bond with the carbonyl group slightly lowers the frequency compared to a saturated ester (which typically appears at 1750-1735 cm⁻¹). libretexts.orgorgchemboulder.com

Another key diagnostic region is the C-O stretching vibrations, which for esters, appear as two or more strong bands between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com These correspond to the C-O single bonds of the ester linkage. Additionally, the spectrum will show C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the C=C double bond. The C=C stretching vibration is expected to appear in the 1680-1640 cm⁻¹ region, though it may be of variable intensity.

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, is highly sensitive to non-polar bonds and complements IR spectroscopy. It is particularly effective for identifying the carbon-carbon double bond (C=C) within the 3-methylbut-2-en-1-yl moiety. The C=C stretching mode typically gives a strong signal in the Raman spectrum. The carbonyl (C=O) stretch is also observable in Raman spectra, generally appearing around 1740 cm⁻¹. researchgate.net Raman spectroscopy offers advantages such as minimal interference from water, making it suitable for analyzing samples in aqueous environments. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups present in this compound, allowing for its unambiguous identification and structural confirmation.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|---|

| C=O (Ester) | Stretch | 1730 - 1715 orgchemboulder.com | ~1740 researchgate.net | Intense, sharp peak. Frequency is lowered due to α,β-unsaturation. |

| C-O (Ester) | Stretch | 1300 - 1000 orgchemboulder.com | Weak | Two or more strong bands in IR. |

| C=C (Alkene) | Stretch | 1680 - 1640 | Strong | More intense in Raman than in IR. |

| C-H (sp²) | Stretch | 3100 - 3000 | Moderate | Associated with the C=C bond. |

Quantitative Analytical Strategies in Biological Matrices

Quantifying volatile esters like this compound in complex biological matrices (e.g., plasma, serum, tissue homogenates) presents significant challenges due to the presence of interfering substances. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed, requiring robust quantitative strategies to ensure accuracy and reliability. impactfactor.org

The use of an internal standard (IS) is a cornerstone of accurate quantitative analysis in chromatography. nih.gov An IS is a compound with similar chemical and physical properties to the analyte, which is added in a known, constant concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. nih.gov Its purpose is to correct for variations in sample extraction, injection volume, and instrument response. nih.gov

For the analysis of this compound, an ideal internal standard would be a stable isotope-labeled (SIL) version of the molecule, such as this compound-d₃. The SIL IS co-elutes with the analyte but is distinguishable by its higher mass in the mass spectrometer. This is the most effective approach as it compensates for matrix effects and variability in ionization efficiency. researchgate.net

If a SIL version is unavailable, a structural analogue can be used. This would be another ester with similar volatility, polarity, and chromatographic retention time, but not naturally present in the sample. The choice of IS is critical and must be carefully validated to ensure it behaves similarly to the analyte throughout the entire analytical procedure. nih.gov

A calibration curve is essential for determining the concentration of an unknown sample. environics.com It is constructed by plotting the instrument's response against the known concentrations of a series of prepared calibration standards. environics.com For GC-MS analysis using an internal standard, the curve is typically a plot of the ratio of the analyte peak area to the internal standard peak area (y-axis) versus the concentration of the analyte (x-axis).

Development:

Preparation of Standards: A series of calibration standards is prepared by spiking a blank biological matrix with known concentrations of this compound. A constant amount of the internal standard is added to each. nih.gov Typically, a minimum of five to six concentration levels are used to span the expected concentration range of the unknown samples. environics.com

Analysis: The standards are extracted and analyzed using the optimized GC-MS method.

Plotting: The peak area ratios (Analyte/IS) are plotted against their corresponding concentrations. A linear regression analysis is performed on these points to generate a line of best fit, represented by the equation y = mx + c. environics.com

Validation: Method validation ensures that the analytical procedure is accurate, precise, and reliable. impactfactor.org Key validation parameters for the calibration curve include:

Linearity: The linearity of the curve is assessed by the correlation coefficient (R²) or coefficient of determination (r²), which should ideally be ≥ 0.99. srce.hr

Range: The concentration range over which the method is linear, precise, and accurate.

Accuracy: The closeness of the measured concentration to the true concentration, often expressed as percent recovery. For bioanalytical methods, this is typically expected to be within ±15% of the nominal value.

Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is usually assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, with an acceptance criterion of ≤15% RSD. srce.hr

Limits of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. srce.hr

Table 2: Example Calibration Curve Data for GC-MS Analysis

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 15,500 | 150,000 | 0.103 |

| 2.5 | 38,250 | 151,500 | 0.252 |

| 5.0 | 76,000 | 152,000 | 0.500 |

| 10.0 | 153,000 | 150,000 | 1.020 |

| 25.0 | 378,000 | 149,500 | 2.528 |

| 50.0 | 745,000 | 148,000 | 5.034 |

Resulting Linear Equation: y = 0.1005x + 0.002 Correlation Coefficient (R²): 0.9995

Automated Analytical Systems for High-Throughput Screening

High-throughput screening (HTS) involves the use of automation to rapidly test a large number of samples. beckman.com This approach is invaluable in fields like metabolomics, drug discovery, and food science for screening libraries of compounds or analyzing numerous biological samples efficiently. ugent.be HTS combines robotic liquid handling, automated sample preparation, rapid analytical instrumentation, and sophisticated data processing software. beckman.comdispendix.com

For the analysis of volatile compounds like this compound, HTS can be implemented by automating the sample preparation steps, such as solid-phase microextraction (SPME). Automated SPME systems coupled with GC-MS allow for unattended analysis of dozens or hundreds of samples. The robotic system handles sample vial transport, SPME fiber exposure (for headspace or direct immersion extraction), fiber desorption in the GC injector, and the initiation of the chromatographic run.

These automated systems offer several advantages:

Increased Throughput: A large number of samples can be analyzed in a short period, significantly accelerating research projects. beckman.com

Improved Precision and Reproducibility: Automation minimizes human error and variability associated with manual sample handling, leading to more consistent and reliable results. dispendix.comzinsser-analytic.com

Enhanced Data Management: HTS platforms are integrated with software that automates data acquisition, processing, and visualization, allowing for rapid identification of "hits" or samples that meet specific criteria. ugent.be

The integration of automated liquid handlers, robotic arms for plate and vial management, and fast analytical detectors (like time-of-flight mass spectrometers) creates powerful platforms capable of screening vast sample sets for the presence and quantity of specific compounds, including esters relevant to flavor, fragrance, or biomarker research. beckman.comzinsser-analytic.com

Structure Activity Relationship Sar Studies of 3 Methylbut 2 En 1 Yl 2 Methylpentanoate

Systematic Modification of Ester and Alcohol Moieties

There is no publicly available research detailing the systematic modification of either the 3-methylbut-2-en-1-ol (prenol) portion or the 2-methylpentanoic acid portion of the target molecule. Scientific investigation in this area would involve creating analogs by, for example, altering the length or branching of the alkyl chains, changing the position of the double bond in the alcohol moiety, or substituting the methyl group on the pentanoate chain. The impact of these hypothetical changes on any biological activity remains uninvestigated.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for predicting the biological activity of chemical compounds and for understanding their interactions with biological targets.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. The development of a QSAR model requires a dataset of structurally similar compounds with measured biological activity. As no such dataset exists for 3-Methylbut-2-en-1-yl 2-methylpentanoate (B1260403) and its analogs, no QSAR studies have been performed or published.

Ligand-Receptor Docking Simulations (for non-human receptors)

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. This requires a known three-dimensional structure of the target receptor. No studies have been identified that perform docking simulations of 3-Methylbut-2-en-1-yl 2-methylpentanoate with any non-human biological receptors. The potential biological targets of this compound, if any, have not been elucidated.

Stereochemical Influences on Biological Activity

The 2-methylpentanoate moiety of the molecule contains a chiral center at the second carbon. This means the compound can exist as two different stereoisomers, specifically the (R)- and (S)-enantiomers. It is well-established in pharmacology that different enantiomers can have vastly different biological activities and properties. For instance, the distinct odors of the (R)- and (S)-enantiomers of the parent 2-methylpentanoic acid are a clear example of stereospecific interaction with olfactory receptors. However, there is no research available that has isolated or synthesized the individual (R)- and (S)-enantiomers of this compound, nor are there any studies comparing their potential biological activities. Therefore, the influence of stereochemistry on the function of this specific compound remains unknown.

Biotechnological Approaches for the Production of 3 Methylbut 2 En 1 Yl 2 Methylpentanoate

Metabolic Engineering of Microorganisms

Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, is a powerful tool for the overproduction of desired chemical compounds. mdpi.com Microorganisms like yeast and bacteria are often the hosts of choice due to their rapid growth rates, well-characterized genetics, and scalability of fermentation processes.

Both yeast, particularly Saccharomyces cerevisiae, and bacteria, such as Escherichia coli, have been successfully engineered for the production of various terpenoids and esters. oup.comacs.org The biosynthesis of 3-Methylbut-2-en-1-yl 2-methylpentanoate (B1260403) in a microbial host would require the introduction of a biosynthetic pathway capable of producing the two precursors, 3-methylbut-2-en-1-ol (also known as prenol) and 2-methylpentanoyl-CoA, and an enzyme to catalyze their esterification.

Yeast Systems: S. cerevisiae is a favored host for producing terpenoids as it naturally possesses the mevalonate (B85504) (MVA) pathway, which produces the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comresearchgate.net These precursors can be converted to a variety of terpenes. Metabolic engineering strategies in yeast to enhance the production of terpene precursors often focus on:

Downregulation of competing pathways: For instance, repressing genes involved in sterol biosynthesis can redirect metabolic flux towards the desired terpenoid product. mdpi.com

Introduction of heterologous enzymes: Specific terpene synthases and alcohol acyltransferases (AATs) can be introduced to produce the target alcohol and ester.

Bacterial Systems: While E. coli does not naturally produce terpenoids via the MVA pathway, it can be engineered to do so by introducing the necessary genes. acs.org Alternatively, the native methylerythritol phosphate (B84403) (MEP) pathway in bacteria can be harnessed for the production of IPP and DMAPP. encyclopedia.pub The production of monoterpenoids in bacteria can be challenging due to the hydrophobicity of these compounds, which can be toxic to the cells. nih.gov However, various strategies, such as the use of two-phase fermentation systems, can mitigate these effects. researchgate.net

The table below summarizes key enzymes and metabolic pathways that could be engineered in yeast and bacteria for the production of 3-Methylbut-2-en-1-yl 2-methylpentanoate.

| Organism | Precursor Pathway | Key Engineering Strategies | Target Enzymes to Introduce/Modify |

| Saccharomyces cerevisiae | Mevalonate (MVA) Pathway | Overexpression of MVA pathway genes, downregulation of competing pathways. | Terpene synthase, Alcohol acyltransferase (AAT), enzymes for 2-methylpentanoic acid biosynthesis. |

| Escherichia coli | Methylerythritol phosphate (MEP) Pathway or heterologous MVA pathway | Introduction of a heterologous MVA pathway, optimization of codon usage for expressed enzymes. | Terpene synthase, Alcohol acyltransferase (AAT), enzymes for 2-methylpentanoic acid biosynthesis. |

The yield of a target compound in a microbial fermentation process is highly dependent on the cultivation conditions. Optimization of these parameters is crucial for maximizing productivity and economic viability. Key fermentation parameters that influence the production of volatile esters include temperature, pH, aeration, and nutrient composition. mdpi.comasm.org

Temperature: Fermentation temperature can significantly affect both enzyme activity and the volatility of the product. Higher temperatures can increase reaction rates but may also lead to increased product loss due to evaporation. asm.org

pH: Maintaining an optimal pH is critical for cell growth and enzyme function. The ideal pH will vary depending on the specific microbial host and the enzymes involved in the biosynthetic pathway.

Aeration: The oxygen supply can influence the metabolic state of the cells. For example, in S. cerevisiae, aeration can affect the balance between respiratory and fermentative metabolism, which in turn can impact the availability of precursors for ester synthesis.

Nutrient Composition: The composition of the fermentation medium, including the carbon and nitrogen sources, can have a profound effect on the production of volatile esters. asm.org The availability of specific amino acids can also influence the formation of fusel alcohols, which can be precursors for certain esters.

The following interactive table presents hypothetical data on the effect of different fermentation parameters on the production of a volatile ester, illustrating the importance of process optimization.

| Temperature (°C) | pH | Aeration (vvm) | Carbon Source | Nitrogen Source | Ester Titer (mg/L) |

| 25 | 5.5 | 0.5 | Glucose | Yeast Extract | 150 |

| 30 | 5.5 | 0.5 | Glucose | Yeast Extract | 250 |

| 30 | 6.0 | 0.5 | Glucose | Yeast Extract | 220 |

| 30 | 5.5 | 1.0 | Glucose | Yeast Extract | 280 |

| 30 | 5.5 | 0.5 | Sucrose | Peptone | 200 |

Plant Cell and Tissue Culture for Biosynthesis

Plant cell and tissue culture represents another promising avenue for the production of natural products, including terpenoids. nih.govmrforum.com This technology involves growing plant cells, tissues, or organs in a sterile, controlled environment, which can offer several advantages over whole-plant cultivation, such as independence from geographical and climatic conditions and the potential for higher yields of specific compounds. mdpi.com

The production of this compound in plant cell cultures would involve establishing a culture from a plant species that naturally produces this or similar compounds. The productivity of these cultures can be enhanced through various strategies, including:

Medium Optimization: The composition of the growth medium, including nutrients, vitamins, and plant growth regulators, can be optimized to promote cell growth and secondary metabolite production.

Elicitation: The addition of elicitors, which are compounds that trigger defense responses in plants, can stimulate the production of secondary metabolites.

Precursor Feeding: Supplying the culture with biosynthetic precursors can increase the yield of the target compound.

Metabolic Engineering: Genetic modification of plant cells can be used to enhance the expression of key enzymes in the biosynthetic pathway or to block competing pathways. nih.gov

While plant cell culture holds significant potential, challenges such as slow growth rates and the complexity of scaling up production need to be addressed for commercial viability. openagrar.de

Enzyme Bioreactors for Continuous Production

Enzyme bioreactors offer a cell-free approach to biosynthesis, utilizing isolated enzymes to catalyze specific reactions. This method can provide several advantages over whole-cell fermentation, including higher reaction rates, greater product purity, and simpler downstream processing. slideshare.net For the production of this compound, a bioreactor could be designed to continuously synthesize the ester from its alcohol and acyl-CoA precursors.

A key technology in enzyme bioreactors is enzyme immobilization, where enzymes are attached to a solid support. mdpi.comnih.govnih.gov Immobilization can enhance enzyme stability, allow for easy separation of the enzyme from the product, and enable the continuous operation of the bioreactor. Various materials, such as nylon, have been used to immobilize lipases for ester synthesis. nih.gov

A continuous flow packed-bed reactor is a common configuration for immobilized enzyme systems. acs.org In this setup, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. The product is then collected in the outflow. The performance of such a reactor can be optimized by controlling parameters like flow rate, temperature, and substrate concentration.

Upstream and Downstream Processing Considerations for Biotechnological Scale

Upstream Processing: This encompasses all the steps leading up to the fermentation or biotransformation, including the preparation of the microbial inoculum, the formulation of the culture medium, and the sterilization of the equipment. For the production of this compound, careful consideration of the media composition is crucial to ensure optimal microbial growth and precursor supply.

Downstream Processing: This involves the recovery and purification of the target compound from the fermentation broth or bioreactor effluent. researchgate.net For a volatile and relatively hydrophobic compound like this compound, several recovery techniques could be employed:

Distillation: This is a common method for separating volatile compounds based on differences in boiling points. celignis.com

Solvent Extraction: The ester could be extracted from the aqueous fermentation broth using a water-immiscible organic solvent.

Gas Stripping: An inert gas can be sparged through the fermenter to carry the volatile product out, which is then condensed and collected.

Adsorption: The volatile product can be captured from the fermenter off-gas using adsorbent materials. bioesep.org

Pervaporation: This membrane-based technique can be used to selectively separate volatile organic compounds from a liquid mixture. csjmu.ac.in

Environmental Fate and Degradation of 3 Methylbut 2 En 1 Yl 2 Methylpentanoate

Biodegradation Pathways in Soil and Aquatic Environments

Detailed studies on the biodegradation of 3-Methylbut-2-en-1-yl 2-methylpentanoate (B1260403) in soil and aquatic environments have not been identified in publicly accessible scientific literature. As an ester, it is anticipated that the primary biodegradation pathway would involve hydrolysis of the ester bond, yielding 3-methylbut-2-en-1-ol and 2-methylpentanoic acid. However, without experimental data, the rate and extent of this degradation are unknown.

Microbial Degradation Mechanisms

There is no specific information available on the microbial communities or specific enzymatic processes that would be involved in the degradation of 3-Methylbut-2-en-1-yl 2-methylpentanoate. General principles of microbial metabolism suggest that bacteria and fungi possessing esterase enzymes would be capable of initiating the breakdown of this compound. The resulting alcohol and carboxylic acid would then likely be further metabolized through established pathways.

Enzyme Systems Involved in Hydrolysis

While it is hypothesized that esterases would be the primary enzymes responsible for the initial hydrolysis of this compound, no studies have been published that identify or characterize these specific enzymes from any microbial source.

Photodegradation Kinetics and Products

Information regarding the photodegradation kinetics and the resulting photoproducts of this compound is not available in the scientific literature. The presence of a carbon-carbon double bond in the 3-methylbut-2-en-1-yl moiety suggests a potential for reaction with atmospheric hydroxyl radicals and ozone. However, the rates of these reactions and the identity of the degradation products have not been experimentally determined.

Volatilization and Atmospheric Transport

Data on the volatility of this compound, including its Henry's Law constant, are not available. This information is crucial for predicting its tendency to partition from water or soil into the atmosphere. Without these data, its potential for long-range atmospheric transport cannot be assessed.

Environmental Persistence and Mobility in Ecological Systems

There are no published studies on the environmental persistence or mobility of this compound. Key indicators of persistence, such as the half-life in various environmental compartments (soil, water, sediment), have not been determined. Similarly, data on its soil sorption coefficient (Koc), which would indicate its mobility in soil and potential for leaching into groundwater, are not available.

Future Research Directions and Academic Applications

Discovery of Novel Biological Roles in Underexplored Organisms

The quest to uncover new bioactive compounds is increasingly leading researchers to explore the chemical diversity of underexplored organisms. Prenyl esters, a class to which 3-methylbut-2-en-1-yl 2-methylpentanoate (B1260403) belongs, are known to be produced by a variety of organisms, including plants, fungi, and bacteria, where they can act as signaling molecules, pheromones, or defense compounds.

Future research could focus on screening novel or less-studied species of plants, marine organisms, or extremophilic microbes for the presence of 3-methylbut-2-en-1-yl 2-methylpentanoate. The identification of this ester in such organisms could provide the first clues to its natural biological functions. For instance, its presence in an insect-resistant plant might suggest a role in herbivore deterrence, while its discovery in a specific microorganism could point towards involvement in microbial communication or competition. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in the identification and structural elucidation of this and other related volatile compounds from complex biological matrices.

Development of Advanced Biosynthetic Pathways through Synthetic Biology

Synthetic biology offers powerful tools for the production of valuable natural products in engineered microbial hosts. Understanding and engineering the biosynthetic pathway of this compound could enable its sustainable and scalable production for various applications.

The biosynthesis of this ester likely involves the convergence of two key metabolic pathways: the isoprenoid pathway, which produces the 3-methylbut-2-en-1-ol (prenol) precursor, and a fatty acid or amino acid degradation pathway that yields 2-methylpentanoic acid. A crucial step would be the identification and characterization of the specific alcohol acyltransferase (AAT) or a similar enzyme that catalyzes the esterification of these two precursors.

Future research in synthetic biology could involve:

Pathway Elucidation: Identifying the complete set of genes and enzymes responsible for the biosynthesis of this compound in a native producer, if one is discovered.

Heterologous Expression: Transferring the identified biosynthetic genes into a well-characterized microbial chassis like Escherichia coli or Saccharomyces cerevisiae.

Metabolic Engineering: Optimizing the metabolic fluxes towards the precursor molecules and fine-tuning the expression of the biosynthetic genes to maximize the yield of the target ester.

This approach would not only provide a sustainable source of the compound for further study and potential commercial use but also deepen our understanding of ester biosynthesis in general.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the role and regulation of this compound in a biological system requires the integration of multiple layers of "-omics" data. Transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular processes associated with the production and function of this volatile ester.

For instance, if an organism is found to produce this compound under specific environmental conditions, a multi-omics approach could reveal:

Transcriptomics: Which genes are upregulated or downregulated in correlation with the production of the ester, potentially identifying the biosynthetic and regulatory genes involved.

Proteomics: Which enzymes and other proteins show changes in abundance, providing direct evidence of the proteins involved in its biosynthesis and downstream effects.

Metabolomics: How the broader metabolic network is reconfigured during the production of the ester, identifying precursor molecules and other related metabolites.

By integrating these datasets, researchers can construct detailed models of the metabolic and regulatory networks governing the biosynthesis and biological activity of this compound.

Exploration of Chemoinformatic and Machine Learning Approaches for SAR Prediction

Chemoinformatics and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of a compound's properties and biological activities from its structure. For a molecule like this compound, where empirical data may be scarce, these computational approaches can guide research and hypothesis generation.

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological effect. By building computational models based on the structural features of known bioactive esters, it may be possible to predict the potential activities of this compound. For example, machine learning models trained on datasets of insect repellents or attractants could be used to predict whether this compound is likely to have similar properties.

Future research in this area could involve:

Descriptor Calculation: Generating a wide range of molecular descriptors for this compound that encode its structural, physicochemical, and electronic properties.

Model Building: Utilizing various machine learning algorithms, such as random forests, support vector machines, or neural networks, to build predictive models for specific biological activities.

Virtual Screening: Using these models to screen virtual libraries of related compounds to identify other esters with potentially enhanced or novel activities.

These in silico approaches can significantly accelerate the discovery process and reduce the need for extensive and costly experimental screening.

Contribution to Sustainable Pest Management Strategies through Fundamental Research

The development of environmentally friendly and sustainable pest management strategies is a critical global challenge. Volatile organic compounds produced by plants and microbes play a crucial role in mediating interactions with insects and other pests. Esters, in particular, are common components of insect pheromones and plant-derived attractants or repellents.

Fundamental research into the sensory perception and behavioral responses of insects to this compound could reveal its potential for use in sustainable agriculture. Electrophysiological techniques, such as electroantennography (EAG), can be used to determine if the antennae of specific insect pests can detect this compound. Behavioral assays in wind tunnels or olfactometers can then be employed to assess whether it acts as an attractant, repellent, or oviposition deterrent.

Should this compound be found to have a significant and selective effect on a particular pest species, it could potentially be developed into a novel semiochemical-based pest management tool. Such tools are often highly specific, non-toxic to non-target organisms, and can be used in strategies such as "attract-and-kill" or mating disruption, thereby reducing the reliance on broad-spectrum synthetic insecticides.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H20O2 | chemsrc.com |

| Molecular Weight | 184.275 g/mol | chemsrc.com |

| CAS Number | 94288-01-4 | chemsrc.com |

| LogP | 2.932 | chemsrc.com |

| Polar Surface Area | 26.3 Ų | chemsrc.com |

Q & A

Q. What are the common synthetic routes for preparing 3-Methylbut-2-en-1-yl 2-methylpentanoate in laboratory settings?

- Methodological Answer : The ester is typically synthesized via Fischer esterification (acid-catalyzed reaction between 3-methylbut-2-en-1-ol and 2-methylpentanoic acid) or coupling reactions (e.g., using DCC/DMAP). For purification, silica gel column chromatography (hexane/ethyl acetate gradients) or reverse-phase C18 chromatography (acetonitrile/water systems) is recommended to isolate the product from unreacted starting materials or byproducts .

Q. How can the purity of this compound be assessed?

- Methodological Answer :

- GC-MS : Analyze volatility and confirm molecular ion peaks.

- HPLC-UV : Compare retention times with standards; reverse-phase methods (e.g., C18 columns) are effective for esters .

- NMR Spectroscopy : Key signals include δ 4.1–4.3 ppm (ester -OCH2- group) and δ 1.9–2.1 ppm (allylic methyl protons). Integration ratios help quantify impurities .

Q. What spectroscopic methods are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Confirm ester linkage and substituent positions.

- IR Spectroscopy : Detect carbonyl stretch (~1740 cm⁻¹) and hydroxyl absence.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C11H18O2) .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of this compound if chirality is present?

- Methodological Answer :

- Chiral HPLC/GC : Use columns with chiral stationary phases (e.g., cyclodextrin derivatives).

- Derivatization : Convert to diastereomers via reaction with a chiral resolving agent (e.g., Mosher’s acid chloride), then separate using standard chromatography .

Q. How does the steric environment of the 3-methylbut-2-en-1-yl group influence the compound’s reactivity?

- Methodological Answer : The allylic methyl group introduces steric hindrance, potentially slowing nucleophilic acyl substitution (e.g., hydrolysis). To study this:

- Conduct kinetic experiments under varying pH/temperature.

- Monitor reaction progress via NMR or LCMS to compare rates with less hindered analogs .

Q. Are there documented cases of unexpected byproducts during synthesis, and how can they be mitigated?

- Methodological Answer :

- Transesterification : May occur if excess alcohol is present. Use stoichiometric ratios and anhydrous conditions.

- Elimination products : Likely under high heat. Optimize reaction temperature (e.g., 60°C in THF with DIEA as a base) and monitor via TLC .

Notes for Experimental Design

- Contradictions in Evidence : While highlights THF as a solvent for ester synthesis, cautions against using ketones (e.g., 4-methyl-2-pentanone) in similar conditions due to reactivity. Validate solvent compatibility via small-scale trials .

- Advanced Purification : For trace impurities, use preparative HPLC with gradient elution ( cites C18 methods for methylpentanoate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products